



## An In-depth Technical Guide to a Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DW14800   |           |
| Cat. No.:            | B15144584 | Get Quote |

Disclaimer: Initial searches for a patent or intellectual property specifically under the identifier "**DW14800**" did not yield any publicly available information. Therefore, this guide provides a representative in-depth technical overview of a well-characterized kinase inhibitor, AZD1480, to fulfill the user's request for a detailed technical document with specific formatting requirements. AZD1480 is an inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).

### Core Technology: AZD1480 - A JAK1/2 Inhibitor

AZD1480 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of JAK1 and JAK2 kinases.[1][2] The primary mechanism of action of AZD1480 is the inhibition of JAK kinase activity, which leads to the suppression of the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2][3] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Aberrant activation of the JAK/STAT pathway has been implicated in the pathogenesis of various cancers and inflammatory diseases, making it a key target for therapeutic intervention.[3][4]

AZD1480 has been investigated in preclinical models of various solid tumors, including glioblastoma, neuroblastoma, and pediatric sarcomas, as well as in myelofibrosis.[4][5][6][7] While its clinical development was discontinued due to dose-limiting neurologic toxicities, the extensive preclinical data available for AZD1480 provides a valuable case study for researchers and drug development professionals in the field of kinase inhibitor discovery and development.[8][9][10]



## **Quantitative Data Summary**

The following tables summarize key quantitative data for AZD1480 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of AZD1480

| Parameter                                            | Value   | Cell Line/Assay<br>Condition | Reference |
|------------------------------------------------------|---------|------------------------------|-----------|
| IC50 (JAK2)                                          | 0.26 nM | Cell-free enzymatic assay    | [1]       |
| IC50 (JAK1)                                          | 1.3 nM  | Cell-free enzymatic assay    | [11]      |
| IC50 (JAK3)                                          | >1 μM   | TEL-Jak3 Ba/F3 cells         | [3]       |
| IC50 (Tyk2)                                          | >1 μM   | TEL-Tyk2 Ba/F3 cells         | [3]       |
| Median EC50<br>(Pediatric Solid Tumor<br>Cell Lines) | 1.5 μΜ  | MTS assay after 72 hours     | [6][12]   |
| GI50 (TEL-Jak2 Ba/F3 cells)                          | 60 nM   | Cell proliferation assay     | [13]      |

Table 2: Pharmacokinetic Parameters of AZD1480 in Humans (Phase I Study)

| Parameter                                               | Value           | Dosing Regimen                   | Reference |
|---------------------------------------------------------|-----------------|----------------------------------|-----------|
| Time to Maximum Plasma Concentration (Cmax)             | ~1 hour         | 10-70 mg QD and 20-<br>45 mg BID | [8][9]    |
| Terminal Half-life<br>(t1/2)                            | ~5 hours        | 10-70 mg QD and 20-<br>45 mg BID | [8][9]    |
| Mean Terminal Half-<br>life (Myelofibrosis<br>Patients) | 2.45-8.06 hours | 2.5-70mg QD or 10-<br>15mg BID   | [7]       |



Table 3: In Vivo Efficacy of AZD1480 in Xenograft Models

| Tumor Model                         | Dosing Regimen                  | Outcome                                                                | Reference |
|-------------------------------------|---------------------------------|------------------------------------------------------------------------|-----------|
| MDAH2774 (Ovarian)                  | 30 mg/kg BID                    | Tumor regression<br>(139% growth<br>inhibition)                        | [3]       |
| DU145 (Prostate)                    | 50 mg/kg QD                     | Significant tumor growth inhibition                                    | [3]       |
| MDA-MB-468 (Breast)                 | 50 mg/kg QD                     | Significant tumor growth inhibition                                    | [3]       |
| Pediatric Solid Tumor<br>Xenografts | 60 mg/kg SID x 5 for 3<br>weeks | Varied responses,<br>with some models<br>showing tumor growth<br>delay | [14]      |

# Experimental Protocols In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD1480 against JAK family kinases.

### Methodology:

- Enzymes: Recombinant human Jak1, Jak2, and Jak3 were expressed and purified.
- Assay Buffer: The assay was performed in a buffer containing 50 mM HEPES (pH 7.3), 1 mM DTT, 0.01% Tween-20, 50 μg/ml BSA, and 10 mM MgCl2.[1]
- Procedure:
  - The kinase reaction was initiated by adding ATP. Assays were carried out at both the Km concentration of ATP and at a higher concentration of 5 mM ATP to assess ATPcompetitiveness.[3]



- AZD1480 was serially diluted and added to the reaction mixture.
- The reaction was incubated at room temperature for a specified period.
- The phosphorylation of a substrate peptide was measured using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

## In Vivo Tumor Growth Inhibition Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of AZD1480 in vivo.

#### Methodology:

- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.
- Tumor Implantation: Human tumor cell lines (e.g., DU145, MDA-MB-468) were implanted subcutaneously into the flanks of the mice.[3]
- Treatment:
  - Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
  - AZD1480 was formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose / 0.1%
     Tween 80.[14]
  - The drug was administered orally (p.o.) at specified doses and schedules (e.g., 50 mg/kg, once daily).[3]
- Efficacy Assessment:
  - Tumor volume was measured regularly (e.g., twice weekly) using calipers.
  - Animal body weight and general health were monitored as indicators of toxicity.



- At the end of the study, tumors were excised and weighed.
- Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and vehicle control groups.

# Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.



### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: A typical workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, open-label, multi-center study of the JAK2 inhibitor AZD1480 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to a Targeted Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144584#dw14800-patent-and-intellectual-property]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com